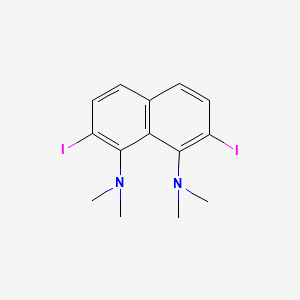
4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of azido compounds. These compounds are characterized by the presence of an azido group (-N₃), which is known for its high reactivity. The compound’s structure includes an isoindole core, which is a bicyclic structure containing nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione typically involves the introduction of an azido group to a pre-formed isoindole structure. One common method is the nucleophilic substitution reaction where a halogenated precursor reacts with sodium azide (NaN₃) under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as implementation of safety measures to handle the highly reactive azido group.
Analyse Chemischer Reaktionen
Types of Reactions
4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Copper(I) iodide (CuI) for cycloaddition reactions
Major Products
Reduction: Formation of 2-methyl-1H-isoindole-1,3(2H)-dione
Cycloaddition: Formation of triazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in bioconjugation techniques due to the reactivity of the azido group.
Medicine: Could be explored for drug development, particularly in the synthesis of bioactive compounds.
Industry: May be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione largely depends on the specific reactions it undergoes. The azido group is highly reactive and can form covalent bonds with various molecular targets. In cycloaddition reactions, it forms stable triazole rings, which can be used to link different molecules together.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azido-1H-isoindole-1,3(2H)-dione: Lacks the methyl group at the 2-position.
2-Methyl-1H-isoindole-1,3(2H)-dione: Lacks the azido group.
4-Azido-2-methyl-1H-pyrrole-1,3(2H)-dione: Similar structure but with a pyrrole core instead of an isoindole core.
Eigenschaften
CAS-Nummer |
652133-69-2 |
|---|---|
Molekularformel |
C9H6N4O2 |
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
4-azido-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C9H6N4O2/c1-13-8(14)5-3-2-4-6(11-12-10)7(5)9(13)15/h2-4H,1H3 |
InChI-Schlüssel |
RTXPOJDPYQVQKS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


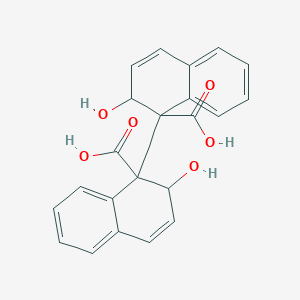


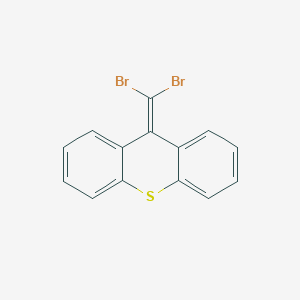

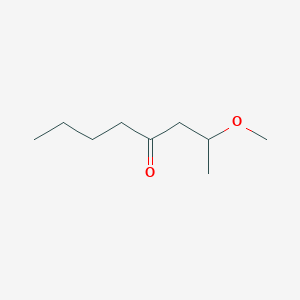
![tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12527346.png)

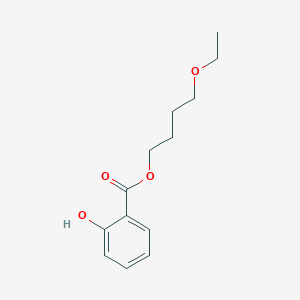
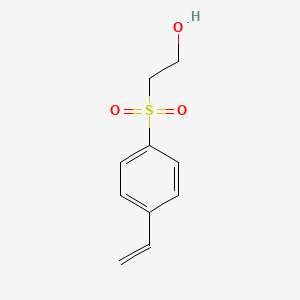
![2-Phenyl-1-[(1S)-1-phenylethyl]aziridine](/img/structure/B12527369.png)
![1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12527371.png)

